N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 5. The benzamide moiety is further functionalized with a morpholinosulfonyl group at the para position.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-12-11-29-19-20-13(2)16(18(25)23(12)19)21-17(24)14-3-5-15(6-4-14)30(26,27)22-7-9-28-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWTZEZRTBQZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo-Pyrimidine Derivatives
Key Observations :
- Substituent Diversity: The target compound’s 3,7-dimethyl and morpholinosulfonyl groups distinguish it from aryl-substituted analogs (e.g., IVd in ). The morpholinosulfonyl group likely enhances water solubility compared to hydrophobic aryl substituents.
- Core Modifications: Compounds like 8 and 19 incorporate fused pyrrolo or thieno rings, altering electronic properties and steric bulk.
Table 3: Antifungal Activity of Selected Compounds
Activity Insights :
- Compound IVd’s 4-chlorophenyl substituent demonstrates that electron-withdrawing groups enhance antifungal efficacy , suggesting that the target’s sulfonyl group could mimic this effect.
Physicochemical and Spectral Properties
- Solubility: The morpholinosulfonyl group likely increases polarity, improving aqueous solubility compared to IVd’s hydrophobic aryl groups.
- Stability : Sulfonamides (target) are generally more stable than thiol-containing analogs (e.g., compound 8 ), which may oxidize under ambient conditions.
- Spectroscopy :
- 1H NMR : Expected signals include aromatic protons (δ 7.5–8.5 ppm), morpholine CH2 groups (δ 3.5–3.7 ppm), and methyl groups (δ 2.0–2.5 ppm).
- IR : Strong bands for sulfonyl (∼1350 cm<sup>−1</sup>) and amide carbonyl (∼1650 cm<sup>−1</sup>) groups .
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